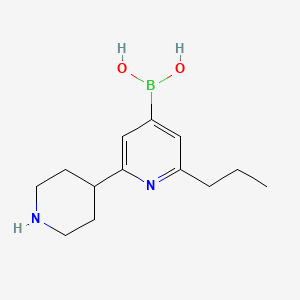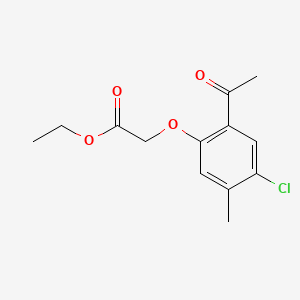
Methyl deacetylnomilinate 17-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl deacetylnomilinate 17-glucoside is a limonoid glucoside, a class of compounds predominantly found in citrus fruits. Limonoids are known for their diverse biological activities, including anti-inflammatory and anticancer properties . This compound is particularly notable for its presence in lime, citrus, and grapefruit .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl deacetylnomilinate 17-glucoside typically involves the glucosylation of deacetylnomilinate. The process can be carried out using various glucosyl donors under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferases to facilitate the formation of the glucosidic bond .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous due to their scalability and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl deacetylnomilinate 17-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Methyl deacetylnomilinate 17-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glucosylation reactions and the synthesis of glucosides.
Mécanisme D'action
The mechanism of action of methyl deacetylnomilinate 17-glucoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
Limonin: Another limonoid glucoside with similar biological activities.
Nomilin: Known for its anticancer and anti-inflammatory properties.
Obacunone: A limonoid with potential therapeutic applications.
Uniqueness: Methyl deacetylnomilinate 17-glucoside is unique due to its specific glucosylation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other limonoid glucosides .
Propriétés
Formule moléculaire |
C33H48O15 |
|---|---|
Poids moléculaire |
684.7 g/mol |
Nom IUPAC |
(2'R,3S,4R,4aR,7R,8R)-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-8-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C33H48O15/c1-29(2,43)18-11-20(36)32(5)17(31(18,4)19(35)12-21(37)44-6)7-9-30(3,33(32)26(48-33)27(41)42)25(15-8-10-45-14-15)47-28-24(40)23(39)22(38)16(13-34)46-28/h8,10,14,16-19,22-26,28,34-35,38-40,43H,7,9,11-13H2,1-6H3,(H,41,42)/t16-,17?,18+,19+,22-,23+,24-,25+,26+,28+,30+,31-,32+,33-/m1/s1 |
Clé InChI |
SPZARGDXCFFYDC-HTIGZDKRSA-N |
SMILES isomérique |
C[C@]1(CCC2[C@@]([C@@H](CC(=O)[C@]2([C@@]13[C@@H](O3)C(=O)O)C)C(C)(C)O)(C)[C@H](CC(=O)OC)O)[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
CC1(CCC2C(C(CC(=O)C2(C13C(O3)C(=O)O)C)C(C)(C)O)(C)C(CC(=O)OC)O)C(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)

![tris[2,3,5,6-tetramethyl-4-(4-phenylphenyl)phenyl]borane](/img/structure/B14076825.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)
